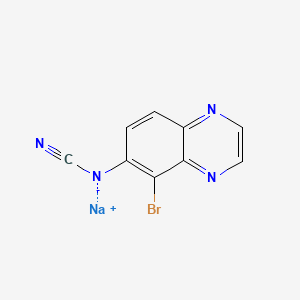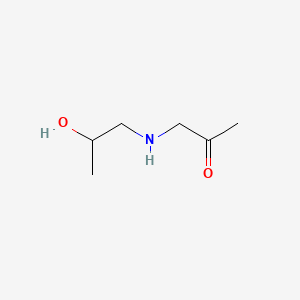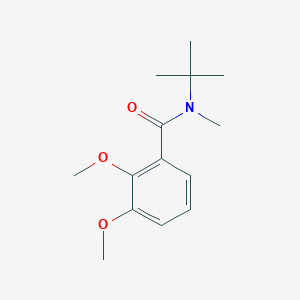
(5-Bromo-6-quinoxalinyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-6-quinoxalinyl)cyanamide is a chemical compound with the molecular formula C9H4BrN4Na and a molecular weight of 271.05 g/mol. It is known for its role as a reactant in the synthesis of Brimondine, an α2-Adrenoceptor agonist used in the treatment of glaucoma. The compound is characterized by its unique structure, which includes a bromine atom and a cyanamide group attached to a quinoxaline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-quinoxalinyl)cyanamide typically involves the condensation of N,N-dimethyldichloromethylene immonium chloride with 5-bromo-6-aminoquinoxaline in an organic solvent medium . The intermediate compound formed is then treated with ethylenediamine, followed by cyclization to yield the desired product . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-6-quinoxalinyl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethylenediamine, thiophosgene, and alkyl cyanoacetates . The reactions are typically carried out in organic solvents such as benzene and methanol under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as Brimondine, which is used as an antiglaucoma agent.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-6-quinoxalinyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an α2-Adrenoceptor agonist.
Medicine: It is used in the synthesis of Brimondine, which is an important drug for the treatment of glaucoma.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (5-Bromo-6-quinoxalinyl)cyanamide involves its role as a reactant in the synthesis of Brimondine, an α2-Adrenoceptor agonist. Brimondine works by stimulating α2-adrenergic receptors, which leads to a decrease in intraocular pressure, making it effective in the treatment of glaucoma. The molecular targets and pathways involved include the α2-adrenergic receptors and the associated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromoquinoxalin-6-yl)cyanamide
- N-(5-Bromoquinoxalin-6-yl)cyanamide
- [(5-Bromoquinoxalin-6-yl)amino]formonitrile
Uniqueness
(5-Bromo-6-quinoxalinyl)cyanamide is unique due to its specific structure, which includes a bromine atom and a cyanamide group attached to a quinoxaline ring. This unique structure imparts specific chemical and biological properties, making it valuable in the synthesis of Brimondine and other heterocyclic compounds.
Eigenschaften
Molekularformel |
C9H4BrN4Na |
|---|---|
Molekulargewicht |
271.05 g/mol |
IUPAC-Name |
sodium;(5-bromoquinoxalin-6-yl)-cyanoazanide |
InChI |
InChI=1S/C9H4BrN4.Na/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7;/h1-4H;/q-1;+1 |
InChI-Schlüssel |
NYSNNOMDSVSYFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C(=C1[N-]C#N)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)


![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)


